Tocopherols

Vue d'ensemble

Description

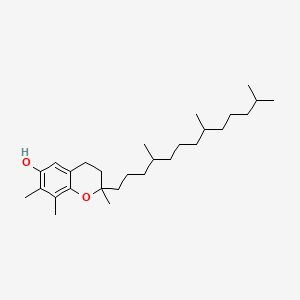

(±)-γ-Tocopherol is a form of vitamin E with antioxidant and anti-inflammatory properties. It traps and detoxifies reactive nitrogen oxide species, including nitrogen dioxide, in cell-free assays. It also reduces the synthesis of prostaglandin E2 (PGE2; ) induced by LPS in RAW 264.7 macrophages and by IL-1β in A549 cells (IC50s = 7.5 and 4 μM, respectively). (±)-γ-Tocopherol (10 μM) inhibits LPS-induced nitrite release and inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells and reduces COX-2 activity in A549 cells pretreated with IL-1β. Serum levels of (±)-γ-tocopherol are decreased in patients with cardiovascular disease.

Alpha-tocopherol is a pale yellow, viscous liquid. (NTP, 1992)

Tocopherols is a natural product found in Silybum marianum, Punica granatum, and other organisms with data available.

A collective name for a group of closely related lipids that contain substitutions on the 2H-1-benzopyran-6-ol nucleus and a long hydrocarbon chain of isoprenoid units. They are antioxidants by virtue of the phenolic hydrogen. This compound react with the most reactive form of oxygen and protect unsaturated fatty acids from oxidation.

Mécanisme D'action

- Tocopherols primarily act as free radical scavengers , protecting cells and tissues from oxidative damage caused by harmful reactive oxygen species (ROS) .

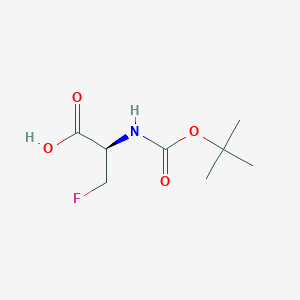

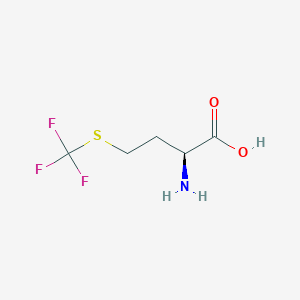

- Precursors for this compound come from two metabolic pathways:

- Molecular and cellular effects include protection against oxidative stress, lipid membrane stability, and prevention of chronic diseases .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Tocopherols participate in various biochemical reactions, primarily as antioxidants. They interact with enzymes such as p-hydroxyphenylpyruvate dioxygenase, homogentisate phytyltransferase, and tocopherol cyclase . These interactions are essential for the biosynthesis of this compound, which involves the conversion of precursors like homogentisic acid and phytyldiphosphate . This compound also interact with lipid peroxy radicals and singlet oxygen, scavenging these reactive species to prevent cellular damage .

Cellular Effects

This compound influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. They play a role in protecting cells from oxidative stress by neutralizing free radicals and preventing lipid peroxidation . This compound also modulate cell signaling pathways, such as those involving protein kinase C, and influence gene expression by regulating transcription factors . These effects contribute to the maintenance of cellular homeostasis and protection against oxidative damage.

Molecular Mechanism

At the molecular level, this compound exert their effects through several mechanisms. They bind to lipid membranes, where they scavenge lipid peroxy radicals and quench singlet oxygen . This compound also interact with enzymes involved in their biosynthesis, such as tocopherol cyclase and methyltransferases . These interactions help regulate the levels of this compound within cells. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound are relatively stable compounds, but their antioxidant activity can decrease due to degradation into tocopherol quinone . Long-term studies have shown that this compound can provide sustained protection against oxidative stress, but their effectiveness may diminish over time as they are consumed and degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound provide significant antioxidant protection and support cellular health . At high doses, this compound can exhibit pro-oxidant effects, leading to cellular damage and toxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and higher doses do not provide additional benefits . It is essential to determine the optimal dosage of this compound to maximize their protective effects while minimizing potential adverse effects.

Metabolic Pathways

This compound are involved in several metabolic pathways, including those related to lipid metabolism and antioxidant defense . They interact with enzymes such as tocopherol cyclase and methyltransferases, which are crucial for their biosynthesis . This compound also influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism and antioxidant defense . These interactions help maintain cellular homeostasis and protect against oxidative stress.

Transport and Distribution

This compound are transported and distributed within cells and tissues through various mechanisms. They interact with transporters and binding proteins that facilitate their movement across cellular membranes . This compound can accumulate in lipid-rich compartments, such as cell membranes and lipid droplets, where they exert their antioxidant effects . The distribution of this compound within cells and tissues is essential for their protective functions and overall cellular health.

Subcellular Localization

This compound are localized in specific subcellular compartments, including cell membranes, lipid droplets, and plastids . Their localization is influenced by targeting signals and post-translational modifications that direct them to specific compartments . The subcellular localization of this compound is crucial for their activity and function, as it allows them to effectively scavenge reactive oxygen species and protect cellular components from oxidative damage .

Propriétés

IUPAC Name |

2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEDXNHFTDJVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044075 | |

| Record name | gamma-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7616-22-0, 1406-66-2 | |

| Record name | DL-γ-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7616-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007616220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tocopherols | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECY0XG64DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

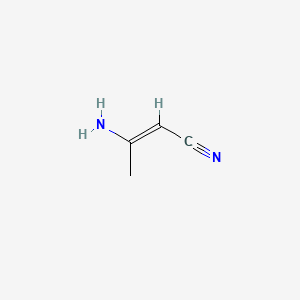

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are tocopherols and why are they important?

A: this compound are a class of organic chemical compounds, many of which have vitamin E activity. This means they function as antioxidants, protecting cells from damage caused by free radicals. [] []

Q2: Can you elaborate on the antioxidant mechanism of this compound?

A: this compound, particularly α-tocopherol, are efficient scavengers of alkoxyl and peroxyl radicals, effectively inhibiting lipid peroxidation. [] They play a crucial role in protecting cell membranes from damage caused by reactive oxygen species (ROS), such as in photoinhibition and other photooxidative stresses in plants. [] [] This antioxidant activity is also observed in food products, where this compound help to extend the shelf-life by preventing oxidation of lipids. []

Q3: What are the different types of this compound?

A: There are four main types of this compound, designated as α, β, γ, and δ. These isomers differ in the number and position of methyl groups on their chromanol ring structures. [] Their biological and antioxidative activity vary depending on their specific structure. []

Q4: Are all this compound equally effective antioxidants?

A: Different this compound exhibit varying levels of antioxidant activity. While α-tocopherol is often considered the most potent in terms of vitamin E activity, recent research suggests that γ-tocopherol may be a more effective preventative agent against certain cancers and myocardial infarction. [] Interestingly, α-tocopherol supplementation can deplete γ-tocopherol levels in the body, highlighting the importance of considering the balance of tocopherol isomers for optimal health benefits. []

Q5: You mentioned that this compound are found in vegetable oils. Can you give specific examples?

A: Yes, various edible plant oils are rich sources of this compound. Soybean oil, for example, contains significant amounts of this compound, primarily γ-tocopherol. [] Sesame oil is known for its high stability against oxidative deterioration, partly attributed to the presence of this compound, as well as lignans in its unsaponifiable fraction. []

Q6: How does food processing affect the tocopherol content of oils?

A: Various processing steps, like neutralization, bleaching, and deodorization, can lead to a reduction in tocopherol content in oils. [] Deodorization, in particular, has been shown to cause significant loss of this compound. []

Q7: Can you explain how this compound are analyzed and quantified in various matrices?

A: Several analytical methods have been developed to measure tocopherol content. High-performance liquid chromatography (HPLC) is commonly employed, often coupled with various detection methods like photodiode array detection (HPLC-DAD) [], fluorescence detection (HPLC-FLD) [], or mass spectrometry (HPLC-MS) []. Gas chromatography coupled with mass spectrometry (GC-MS) is also used for analyzing this compound and their oxidation products. [, ] These methods allow for the separation and quantification of different tocopherol isomers in complex samples like oils, foods, and biological samples.

Q8: Besides their antioxidant properties, do this compound have other biological activities?

A: Yes, emerging research suggests that this compound may have other biological activities beyond their antioxidant functions. For instance, they have been shown to potentially inhibit cancer stem cells in breast cancer models. []

Q9: Can this compound interact with other antioxidants in biological systems?

A: Yes, research indicates that this compound can interact with other antioxidant compounds. One study found that sesame lignans (sesamin and sesamolin) had a sparing effect on this compound, increasing their bioavailability in rats. [] This suggests a potential synergistic effect between lignans and this compound, leading to enhanced antioxidant protection.

Q10: What about the potential of this compound in protecting against lipid oxidation in specific biological processes?

A: Recent studies suggest that this compound and tocotrienols can effectively prevent lipoxygenase-driven phospholipid oxidation in a process known as ferroptosis. [] This is particularly relevant because ferroptosis, a newly discovered form of regulated cell death, is characterized by iron-dependent lipid peroxidation. The ability of this compound and tocotrienols to bind to the catalytic site of lipoxygenases and suppress their activity presents a potential new mechanism of action for vitamin E in protecting against ferroptosis, independent of its classic radical scavenging activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)

![1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B3429643.png)

![2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide](/img/structure/B3429700.png)

![5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide](/img/structure/B3429718.png)